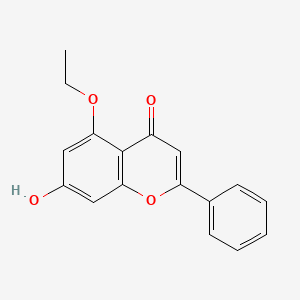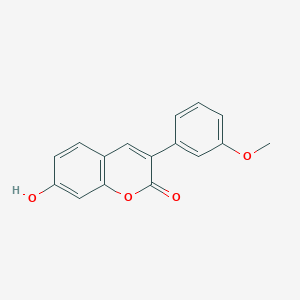![molecular formula C20H19NO4 B6525069 9-(3-hydroxypropyl)-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one CAS No. 1011625-41-4](/img/structure/B6525069.png)
9-(3-hydroxypropyl)-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(3-hydroxypropyl)-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one is a complex organic compound belonging to the class of chromeno[8,7-e][1,3]oxazin-4-ones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a chromene ring fused with an oxazine ring, which is further substituted with a hydroxypropyl group and a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-hydroxypropyl)-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one can be achieved through various synthetic routes. One common method involves the condensation of 3-phenylchromen-4-one with 3-hydroxypropylamine under acidic conditions. This reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to facilitate the formation of the oxazine ring.
Another approach involves the use of an Ir-catalyzed one-pot reaction of secondary amides with acyl chlorides. This method is advantageous due to its mild reaction conditions and high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxypropyl group can undergo oxidation to form a carbonyl group, leading to the formation of aldehydes or ketones.
Reduction: The oxazine ring can be reduced to form amines, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield aldehydes or ketones, while reduction of the oxazine ring can produce amines.
Scientific Research Applications
Chemistry
In chemistry, 9-(3-hydroxypropyl)-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in various assays due to its potential anti-inflammatory and antioxidant properties . It is being studied for its ability to modulate biological pathways and its potential use as a therapeutic agent.
Medicine
In medicine, derivatives of this compound are being investigated for their potential use in treating various diseases, including cancer and neurodegenerative disorders. The compound’s ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 9-(3-hydroxypropyl)-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one involves its interaction with various molecular targets. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 9-(3-hydroxypropyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
- 3-(3-((9H-carbazol-4-yl)oxy)-2-hydroxypropyl)-2-phenylquinazolin-4(3H)-one
Uniqueness
Compared to similar compounds, 9-(3-hydroxypropyl)-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one stands out due to its unique combination of a chromene and oxazine ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
9-(3-hydroxypropyl)-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c22-10-4-9-21-11-16-18(25-13-21)8-7-15-19(23)17(12-24-20(15)16)14-5-2-1-3-6-14/h1-3,5-8,12,22H,4,9-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLCOIHYZYAEGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4)OCN1CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethoxy}-2-methyl-3-phenyl-4H-chromen-4-one](/img/structure/B6524987.png)
![(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-5-[(dimethylamino)methyl]-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524993.png)
![8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one](/img/structure/B6525000.png)
![8-{[bis(2-methoxyethyl)amino]methyl}-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one](/img/structure/B6525007.png)
![(2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-7-methyl-5-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6525014.png)

![ethyl 2-[(7-hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl)oxy]acetate](/img/structure/B6525027.png)
![17,18-dimethyl-3,15-dioxa-11-azapentacyclo[11.8.0.0^{2,10}.0^{4,9}.0^{16,21}]henicosa-1(13),2(10),4(9),5,7,11,16,18,20-nonaen-14-one](/img/structure/B6525038.png)
![(2Z)-6-hydroxy-4-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6525050.png)
![4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-hydroxy-7-methyl-2H-chromen-2-one](/img/structure/B6525062.png)
![19-ethyl-6,8-dimethyl-15-oxa-3-thia-5,11-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-1(21),2(10),4(9),5,7,12,16,19-octaene-14,18-dione](/img/structure/B6525065.png)

![(5Z)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-methyl-11-(propan-2-yl)-4,13-dioxa-11-azatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,7-trien-6-one](/img/structure/B6525083.png)
![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-11-[(thiophen-2-yl)methyl]-4,13-dioxa-11-azatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,7-trien-6-one](/img/structure/B6525084.png)
